molecular formula C23H29N3O2S B082110 Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- CAS No. 13065-64-0

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-

Cat. No. B082110
CAS RN: 13065-64-0
M. Wt: 411.6 g/mol
InChI Key: TYPDTFWUBJTYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism Of Action

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- works by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy. The mechanism of action involves the oxidation of the compound by ROS, which leads to the formation of a fluorescent product.

Biochemical And Physiological Effects

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- in lab experiments is its ability to detect ROS in live cells. This compound is also relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells.

Future Directions

There are several potential future directions for the use of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-. One area of research is the development of new fluorescent probes that can detect other reactive species in live cells. Additionally, this compound has shown potential as an inhibitor of protein aggregation, and future research could focus on developing new compounds with improved inhibitory activity. Finally, the antioxidant properties of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- could be explored further in the context of preventing oxidative stress-related diseases.
Conclusion:
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Future research could focus on developing new fluorescent probes, inhibitors of protein aggregation, and exploring the antioxidant properties of this compound further.

Synthesis Methods

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is synthesized using a specific method that involves the reaction of phenothiazine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and morpholine. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. This compound has also been used in the study of protein-protein interactions and has shown potential as an inhibitor of protein aggregation.

properties

CAS RN

13065-64-0

Product Name

Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone

InChI

InChI=1S/C23H29N3O2S/c1-24(2)10-5-11-26-19-6-3-4-7-22(19)29-23-9-8-18(16-20(23)26)21(27)17-25-12-14-28-15-13-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3

InChI Key

TYPDTFWUBJTYNI-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4

Other CAS RN

13065-64-0

synonyms

1-[10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl]-2-morpholinoethanone

Origin of Product

United States

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